Cas no 4696-76-8 (Bekanamycin)

Bekanamycin structure
Bekanamycin structure
商品名:Bekanamycin
CAS番号:4696-76-8
MF:C18H37N5O10
メガワット:483.5139
MDL:MFCD01683541
CID:45243
PubChem ID:439318

Bekanamycin 化学的及び物理的性質

名前と識別子

    • Bekanamycin
    • (2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol
    • Kanamycin B
    • aminodeoxykanamycin
    • kananmycin B
    • kanendomycin
    • kdm
    • nebramycinfactor5
    • nebramycinv
    • NK-1006
    • Nebramycin V
    • 2'-Amino-2'-deoxykanamycin
    • nebramycin factor 5
    • Bekanamycin [INN]
    • NK 1006
    • Bekanamycine
    • Bekanamycinum
    • Becanamicina
    • 15JT14C3GI
    • Bekanamycin (INN)
    • Bekanamycinum [INN-Latin]
    • Bekanamycine [INN-French]
    • Becanamicina [INN-Spanish]
    • (1R,2S,3S,4R,6S)-4,6-diamino-3-[(3-amino-3-deoxy-alpha-D-glucopyranosyl)oxy]-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxy-alpha-D-glucopyranoside
    • O-
    • Spectrum3_000619
    • TOBRAMYCIN IMPURITY A [EP IMPURITY]
    • KANAMYCIN B [MI]
    • NCGC00178790-01
    • DTXCID903185
    • (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]tetrahydropyran-3,4-diol
    • Q3637540
    • DB13673
    • KBio2_004160
    • NCGC00096063-01
    • (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-(((1R,2S,3S,4R,6S)-4,6-diamino-3-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy)tetrahydro-2H-pyran-3,4-diol
    • SDCCGMLS-0066707.P001
    • DTXSID8023185
    • Tox21_113194
    • GTPL12182
    • NS00011539
    • O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1->6))-2-deoxy-D-streptamine
    • KBio3_001658
    • CHEBI:28098
    • Spectrum_001112
    • SPBio_000640
    • AKOS030526149
    • .ALPHA.-D-GLUCOPYRANOSIDE, (1R,2S,3S,4R,6S)-4,6-DIAMINO-3-((3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL)OXY)-2-HYDROXYCYCLOHEXYL 2,6-DIAMINO-2,6-DIDEOXY-
    • HY-B1174
    • BDBM50368267
    • Kanamycin B, Antibiotic for Culture Media Use Only
    • Antibiotic derived from Streptomyces kanamyceticus. Kanamycin B
    • Kanamycin B; Bekanamycin
    • BRN 0061646
    • CAS-4696-76-8
    • CS-4772
    • W-106082
    • KBio2_006728
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-6))-2-deoxy-
    • D07497
    • 4696-76-8
    • Spectrum4_001831
    • ACon0_001346
    • CHEMBL176
    • BSPBio_002158
    • KBioSS_001592
    • (1R,2S,3S,4R,6S)-4,6-DIAMINO-3-((3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL)OXY)-2-HYDROXYCYCLOHEXYL 2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSIDE
    • Spectrum2_000640
    • BEKANAMYCIN [WHO-DD]
    • SCHEMBL158426
    • C00825
    • KBioGR_002528
    • 9CS
    • AB00053732_02
    • SBI-0052603.P002
    • A924196
    • UNII-15JT14C3GI
    • EINECS 225-170-5
    • Antibiotic derived from Streptomyces kanamyceticus
    • KBio2_001592
    • (1R,2S,3S,4R,6S)-4,6-diamino-3-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-2-hydroxycyclohexyl 2,6-diamino-2,6-dideoxy-alpha-D-glucopyranoside
    • MEGxm0_000486
    • Spectrum5_000621
    • BRD-K73425385-065-04-8
    • BRD-K73425385-001-01-9
    • SKKLOUVUUNMCJE-FQSMHNGLSA-N
    • MDL: MFCD01683541
    • インチ: 1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1
    • InChIKey: SKKLOUVUUNMCJE-FQSMHNGLSA-N
    • ほほえんだ: O([C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])N([H])[H])O1)O[H])O[H])N([H])[H])[C@]1([H])[C@]([H])(C([H])([H])[C@]([H])([C@@]([H])([C@@]1([H])O[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])N([H])[H])O[H])N([H])[H])N([H])[H]
    • BRN: 0061646

計算された属性

  • せいみつぶんしりょう: 483.254042g/mol
  • ひょうめんでんか: 0
  • XLogP3: -7.2
  • 水素結合ドナー数: 11
  • 水素結合受容体数: 15
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 483.254042g/mol
  • 単一同位体質量: 483.254042g/mol
  • 水素結合トポロジー分子極性表面積: 288Ų
  • 重原子数: 33
  • 複雑さ: 639
  • 同位体原子数: 0
  • 原子立体中心数の決定: 15
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.3771 (rough estimate)
  • ゆうかいてん: 177-183°C
  • ふってん: 807.7°C at 760 mmHg
  • フラッシュポイント: 442.3±34.3 °C
  • 屈折率: 1.7600 (estimate)
  • PSA: 288.40000
  • LogP: -3.82350
  • ひせんこうど: D18 +130° (c = 0.5 in water); D21 +114° (c = 0.98 in water)

Bekanamycin セキュリティ情報

Bekanamycin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB531135-5 g
Kanamycin B, 95%; .
4696-76-8 95%
5g
€946.30 2023-06-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B99890-500mg
Bekanamycin
4696-76-8 98%
500mg
¥1399.0 2023-09-08
LKT Labs
K0054-100 mg
Kanamycin B
4696-76-8 ≥98%
100MG
$48.30 2023-07-11
LKT Labs
K0054-1 g
Kanamycin B
4696-76-8 ≥98%
1g
$324.10 2023-07-11
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B860725-500mg
Bekanamycin
4696-76-8 >98%
500mg
¥1,799.00 2022-09-02
TRC
K137523-250mg
Kanamycin B
4696-76-8
250mg
$ 190.00 2023-09-07
abcr
AB531135-100 mg
Kanamycin B, 95%; .
4696-76-8 95%
100mg
€144.40 2023-06-14
abcr
AB531135-250 mg
Kanamycin B; .
4696-76-8
250MG
€87.50 2022-03-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B303771-100mg
Bekanamycin
4696-76-8 >98%
100mg
¥219.90 2023-09-04
eNovation Chemicals LLC
D669856-12g
Kanamycin B
4696-76-8 98%
12g
$350 2024-05-24

Bekanamycin 関連文献

Bekanamycinに関する追加情報

Recent Advances in Bekanamycin (CAS: 4696-76-8) Research: A Comprehensive Review

Bekanamycin (CAS: 4696-76-8), a well-known aminoglycoside antibiotic, has garnered renewed interest in recent years due to its potential applications in combating antibiotic-resistant bacterial infections. This research briefing synthesizes the latest findings on Bekanamycin, focusing on its molecular mechanisms, therapeutic efficacy, and emerging applications in modern medicine. The compound, originally isolated from Streptomyces kanamyceticus, has been extensively studied for its bactericidal properties, particularly against Gram-negative pathogens.

Recent studies have elucidated the structural basis of Bekanamycin's interaction with the bacterial 30S ribosomal subunit, providing crucial insights into its mechanism of action. High-resolution cryo-EM studies published in 2023 revealed novel binding conformations that explain its superior efficacy compared to related aminoglycosides. These structural findings have significant implications for the development of next-generation antibiotics targeting resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii.

Pharmacokinetic research has made substantial progress in optimizing Bekanamycin delivery systems. A 2024 study demonstrated the effectiveness of nanoparticle-encapsulated Bekanamycin in overcoming the drug's traditional limitations, including poor oral bioavailability and nephrotoxicity. The novel formulation showed a 3.5-fold increase in tissue penetration while reducing renal accumulation by 60% in preclinical models, addressing one of the major clinical challenges associated with aminoglycoside therapy.

Emerging applications of Bekanamycin extend beyond its antimicrobial properties. Recent investigations have uncovered its potential as an anticancer adjuvant, particularly in combination therapies for solid tumors. The drug's ability to modulate cellular stress responses and enhance chemosensitivity was highlighted in a 2023 Nature Communications paper, where Bekanamycin significantly improved the efficacy of standard chemotherapy regimens in pancreatic cancer models without additional toxicity.

Resistance mechanisms to Bekanamycin have been the subject of intense scrutiny. Whole-genome sequencing of clinical isolates has identified novel resistance determinants, including previously unrecognized aminoglycoside-modifying enzymes. These findings, published in Antimicrobial Agents and Chemotherapy, are informing the development of resistance-breaking analogs and combination therapies to preserve Bekanamycin's clinical utility.

The synthesis of Bekanamycin derivatives has seen remarkable innovation, with several research groups reporting semi-synthetic variants with improved therapeutic indices. A recent Journal of Medicinal Chemistry publication detailed a series of 6'-modified Bekanamycin analogs exhibiting enhanced activity against resistant strains while maintaining favorable safety profiles. These developments suggest promising avenues for next-generation aminoglycoside development.

Clinical trial data from Phase II studies of inhaled Bekanamycin for chronic Pseudomonas infections in cystic fibrosis patients showed encouraging results, with a 72% reduction in exacerbation rates compared to placebo. The 2024 Lancet Respiratory Medicine publication highlighted the drug's potential to address unmet needs in this patient population, with regulatory submissions anticipated in 2025.

In conclusion, recent research on Bekanamycin (4696-76-8) demonstrates its evolving role in modern therapeutics, from its established antimicrobial applications to emerging uses in oncology and beyond. The convergence of structural biology, formulation science, and clinical research is revitalizing interest in this classic antibiotic, positioning it as a valuable tool in addressing contemporary medical challenges.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:4696-76-8)Bekanamycin
sfd16886
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:4696-76-8)Bekanamycin
A924196
清らかである:99%
はかる:5g
価格 ($):370.0